molecular formula C16H15NO B13260274 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one

6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one

Cat. No.: B13260274
M. Wt: 237.30 g/mol
InChI Key: LYWFEXQCDRKRDC-UHFFFAOYSA-N
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Description

6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one is an organic compound that features a phenyl group substituted with an aminomethyl group and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-(aminomethyl)benzaldehyde with 2,3-dihydro-1H-inden-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indanone moiety can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

6-[4-(aminomethyl)phenyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H15NO/c17-10-11-1-3-12(4-2-11)14-6-5-13-7-8-16(18)15(13)9-14/h1-6,9H,7-8,10,17H2

InChI Key

LYWFEXQCDRKRDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

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